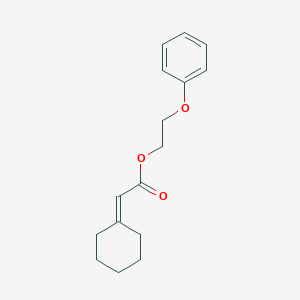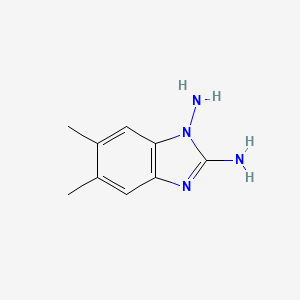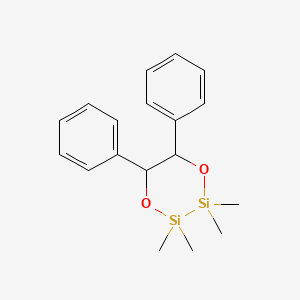
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane is a unique organosilicon compound characterized by its two silicon atoms bonded to oxygen and carbon atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane typically involves the reaction of tetramethylsilane with diphenylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions, often requiring an inert atmosphere to prevent unwanted side reactions. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may yield silanes or other reduced silicon-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of silicon-based biochemistry.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. It can interact with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6-Tetramethyl-4,6-diphenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various specialized applications, setting it apart from other similar compounds.
Properties
CAS No. |
61152-74-7 |
|---|---|
Molecular Formula |
C18H24O2Si2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane |
InChI |
InChI=1S/C18H24O2Si2/c1-21(2)19-17(15-11-7-5-8-12-15)18(20-22(21,3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3 |
InChI Key |
HLXXDRDAPCSEFB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OC(C(O[Si]1(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
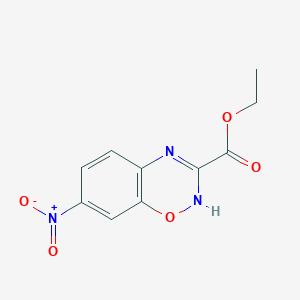
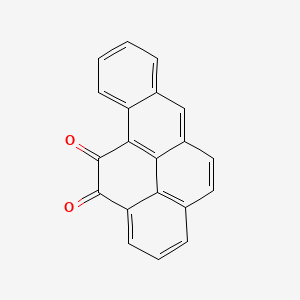
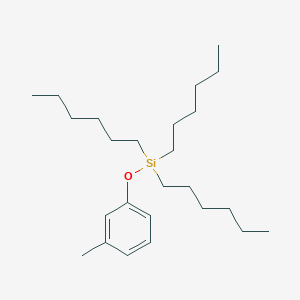
![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
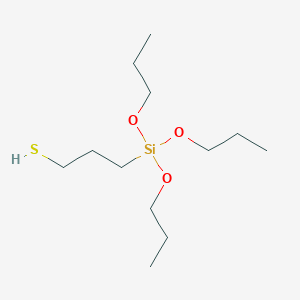
![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)
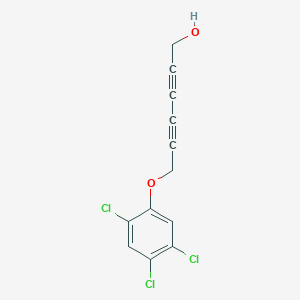
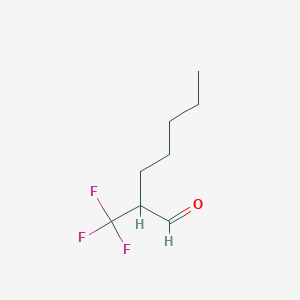

![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)
